ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core chromene structure, followed by the introduction of the bromophenoxy and dimethylphenyl groups through various substitution reactions. The final steps involve the esterification and amination to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group in place of the bromophenoxy group.
Scientific Research Applications
Ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can be compared to similar compounds such as:
Ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate: Similar structure but with a furan ring instead of a dimethylphenyl group.
2-(2-Bromophenoxy)ethyl compound: Shares the bromophenoxy group but differs in the rest of the structure.
These comparisons highlight the unique aspects of the compound, such as its specific functional groups and overall molecular architecture.
Properties
Molecular Formula |
C27H28BrNO5 |
---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
ethyl 2-amino-4-[5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C27H28BrNO5/c1-4-32-27(31)25-23(24-20(30)9-7-11-22(24)34-26(25)29)18-13-17(15(2)12-16(18)3)14-33-21-10-6-5-8-19(21)28/h5-6,8,10,12-13,23H,4,7,9,11,14,29H2,1-3H3 |
InChI Key |
QOJNKXCPDUBYFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=C(C=C(C(=C3)COC4=CC=CC=C4Br)C)C)C(=O)CCC2)N |
Origin of Product |
United States |
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